molecular formula C20H24ClN3O4S B2583238 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1251695-53-0

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2583238
CAS No.: 1251695-53-0
M. Wt: 437.94
InChI Key: CECGZIPJKHUBSF-UHFFFAOYSA-N
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Description

2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex synthetic organic compound belonging to the class of sulfonamide derivatives, which are of significant interest in medicinal chemistry and drug discovery research. This molecule features a multifaceted structure comprising an azepane sulfonyl group, a 2-oxo-1,2-dihydropyridine (pyridone) ring, and a chloro-methylphenyl acetamide moiety. Its unique architecture allows it to engage in diverse molecular interactions, making it a valuable chemical tool for probing biological systems and developing new therapeutic agents. Compounds within this structural family have demonstrated potential for various biological activities, with research applications spanning chemistry, biology, and pharmaceutical development. The presence of the sulfonamide group enables potential enzyme inhibition capabilities, while the pyridone and acetamide functionalities contribute to hydrogen bonding and other key molecular recognition events. The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation to form the azepane sulfonyl group, construction of the dihydropyridinone ring via cyclization reactions, and final coupling of the molecular fragments using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage. Strict control of reaction conditions—including temperature, pH, and reaction time—is essential to achieve high yield and purity. Analytical characterization by techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) confirms structural identity and purity. This product is intended For Research Use Only and is strictly not designed for use in diagnosis, therapy, or any human or veterinary applications. Researchers can utilize this compound as a key intermediate in synthetic pathways, a building block for creating more complex molecular architectures, or a candidate for screening against various biological targets.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-15-16(21)8-6-9-17(15)22-19(25)14-23-11-7-10-18(20(23)26)29(27,28)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECGZIPJKHUBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloalkane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

    Construction of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction involving a suitable aldehyde or ketone and an amine.

    Coupling of the Azepane and Pyridinone Units: The azepane and pyridinone units are coupled through a nucleophilic substitution reaction, forming the core structure of the compound.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide moiety enhances the compound's ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics .
  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression, such as gamma-secretase, which is implicated in Alzheimer's disease and certain cancers .
  • Drug Development : The compound is being investigated as a potential drug candidate for treating various diseases due to its unique mechanism of action and favorable pharmacokinetic properties .

Biological Research

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a valuable tool in biological research. For instance, its inhibition of gamma-secretase has been linked to neuroprotective effects in models of Alzheimer's disease .
  • Targeting Molecular Pathways : The interactions between this compound and various biological targets (e.g., receptors and enzymes) are being studied using molecular modeling techniques to better understand its therapeutic potential .

Synthesis and Production

The industrial production of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions under optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors are employed for enhanced efficiency.

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : To form sulfoxides or sulfones.
  • Reduction : To produce amines or alcohols.
  • Substitution Reactions : Introducing different functional groups into the molecule.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations .
Study 2Anticancer PotentialIdentified as a potent inhibitor of gamma-secretase with implications for Alzheimer's treatment .
Study 3Enzyme InteractionUtilized molecular docking studies to predict binding affinities with various biological targets, supporting further drug development efforts .

Mechanism of Action

The mechanism of action of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes, leading to changes in protein production and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (or Key Feature) Substituents (R1/R2) Molecular Formula Molecular Weight Biological Use/Features Key Structural Differences Reference
Target Compound R1: 3-chloro-2-methylphenyl; R2: azepane-sulfonyl-dihydropyridinone C20H24ClN3O4S 454.0 (estimated) N/A (inferred: agrochemical/pharmaceutical) Azepane-sulfonyl group, dihydropyridinone core -
2-[3-(Azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide R1: 3-ethylphenyl; R2: azepane-sulfonyl-dihydropyridinone C21H27N3O4S 417.52 Research chemical Ethyl vs. chloro-methyl on phenyl ring
Alachlor R1: 2,6-diethylphenyl; R2: methoxymethyl C14H20ClNO2 269.77 Herbicide (lipid synthesis inhibition) Methoxymethyl, no heterocyclic core
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide R1: 3,4-dichlorophenyl; R2: pyrazol-4-yl C19H17Cl2N3O2 406.26 Crystallography study; ligand potential Pyrazol ring, dichlorophenyl substituent
Dimethenamid R1: 2,4-dimethyl-3-thienyl; R2: 2-methoxy-1-methylethyl C12H18ClNO2S 275.79 Herbicide (seedling growth inhibition) Thienyl ring, methoxy-alkyl chain
Zaleplon Intermediate R1: 3-(dimethylamino)-1-oxo-2-propenylphenyl; R2: ethyl C17H23N3O2 301.39 Hypnotic drug precursor Propenyl group, ethyl substitution

Key Comparative Insights

Substituent Effects on Activity The 3-chloro-2-methylphenyl group in the target compound contrasts with 3-ethylphenyl () and 2,6-diethylphenyl (alachlor, ). Heterocyclic Cores: The dihydropyridinone core in the target compound differs from pyrazol-4-yl () and thienyl (dimethenamid, ). Dihydropyridinone’s planar structure and hydrogen-bonding capacity (via sulfonyl and carbonyl groups) may favor interactions with enzymes or receptors .

Synthesis and Structural Analysis Amide bond formation using carbodiimides (e.g., EDCl in ) is common across analogs. The azepane-sulfonyl group likely requires sulfonylation of a dihydropyridinone precursor, a step absent in simpler herbicides like alachlor . Crystallographic data () reveal that dihedral angles between aromatic and heterocyclic rings influence molecular conformation. For the target compound, the azepane-sulfonyl group may induce torsional strain, affecting dimerization (as seen in ’s R22(10) hydrogen-bonded dimers) .

Biological Implications

  • Chlorinated phenyl groups (target compound, alachlor) correlate with herbicidal activity, possibly via inhibition of fatty acid elongation or acetolactate synthase .
  • The azepane-sulfonyl moiety, absent in other analogs, could enhance metabolic stability or target specificity, akin to sulfonamide drugs .

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, featuring a dihydropyridine ring and an azepane sulfonyl group, positions it as a candidate for various pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities. The biological mechanisms may include:

  • Antiviral Activity : Some derivatives have shown potential antiviral properties, likely due to their ability to inhibit viral replication pathways.
  • Anti-inflammatory Effects : The azepane and sulfonamide groups may contribute to anti-inflammatory activities, making them suitable for treating inflammatory diseases.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes, which could be relevant for therapeutic applications in conditions like hypertension or cancer.

1. Antiviral Properties

A study published in Pharmaceutical Research highlighted the antiviral potential of structurally related compounds. The research demonstrated that modifications in the sulfonamide group significantly enhanced the antiviral activity against specific viral strains .

2. Anti-inflammatory Activity

Research conducted on azepanone derivatives indicated their efficacy as broad-spectrum chemokine inhibitors. These compounds were shown to modulate inflammatory responses effectively, with dosages as low as 1 mg/kg demonstrating significant effects in vivo .

3. Enzyme Inhibition

A comparative study evaluated the enzyme inhibition capabilities of various acetamide derivatives. Results indicated that compounds with a similar framework to our target compound exhibited higher inhibition rates against serine proteases, which are crucial in various physiological processes .

Comparative Analysis

To better understand the unique properties of This compound , we can compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-N-(thiophen-2-yl)propanamideThiophenyl groupModerate antibacterial activity
5-(azepane-1-sulfonyl)-3-methylpyridinAzepane sulfonamide structureAnti-inflammatory effects
N-(4-methylphenyl)acetamideAcetamide base structureLimited biological activity

This table illustrates that while some compounds show moderate activity, the unique combination of functional groups in our target compound may enhance its biological efficacy.

Q & A

Q. What are the key synthetic routes for 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

  • Pyridine Ring Formation : Azepane-sulfonyl and 2-oxo-1,2-dihydropyridine moieties may be introduced via nucleophilic substitution or condensation reactions.
  • Acetamide Coupling : The N-(3-chloro-2-methylphenyl)acetamide group is typically attached using coupling agents like EDCI/HOBt under anhydrous conditions .
  • Optimization Strategies : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield . Purification may require column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .

Q. What analytical techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer: Key techniques include:

Technique Purpose Critical Parameters
NMR (¹H/¹³C) Confirm molecular structure, substituent positionsDeuterated solvents (e.g., DMSO-d6), integration ratios
HPLC-MS Assess purity (>95%) and detect impuritiesC18 column, gradient elution (water/acetonitrile + 0.1% formic acid)
XRD Determine crystalline structure (if applicable)Single-crystal diffraction data; compare with simulated patterns
FT-IR Validate functional groups (e.g., sulfonyl, amide)Baseline correction, resolution ≤4 cm⁻¹

Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy at λ_max (e.g., 270–300 nm for aromatic systems) .
  • Stability : Incubate at 37°C in PBS or liver microsomes. Monitor degradation via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., cyclodextrins) if hydrolysis occurs .

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., azepane-sulfonyl vs. methylphenyl) with bioactivity data from analogs. Apply ML algorithms (random forest, SVM) for predictive modeling .

Q. How can contradictions in biological activity data (e.g., conflicting IC50 values) be resolved?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Data Normalization : Account for batch effects (e.g., cell passage number, reagent lot variability) using Z-score transformation .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers. Apply statistical tests (ANOVA, Tukey’s HSD) to assess significance .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

  • Metabolic Stability : Test in hepatocyte incubations with CYP450 inhibitors (e.g., ketoconazole). Modify labile groups (e.g., replace ester linkages with amides) .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction. Introduce hydrophilic moieties (e.g., PEG chains) to reduce PPB .
  • In Vivo PK : Conduct cassette dosing in rodents (IV/PO). Model clearance and bioavailability using non-compartmental analysis (WinNonlin) .

Q. How can reaction mechanisms for key transformations (e.g., sulfonylation or cyclization) be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water or D2O to track oxygen/hydrogen transfer in sulfonylation steps .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy. Derive rate constants and propose intermediates via Eyring plots .
  • DFT Calculations : Simulate transition states (Gaussian 16) to identify energy barriers and regioselectivity .

Q. What experimental designs are suitable for scaling up synthesis while minimizing impurities?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or HPLC to monitor reaction endpoints.
  • DoE for Scale-Up : Optimize mixing efficiency (Reynolds number) and heat transfer using small-scale (mg) to pilot-scale (kg) experiments .
  • Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., dechlorinated analogs). Adjust stoichiometry or quenching methods to suppress side reactions .

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